molecular formula C12H15NO B8469743 2-Phenyl-4-isopropyl-2-oxazoline

2-Phenyl-4-isopropyl-2-oxazoline

Cat. No. B8469743
M. Wt: 189.25 g/mol
InChI Key: QPADYYUBHQRRIR-UHFFFAOYSA-N
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Patent
US07893004B2

Procedure details

L-Valinol (206 mg, 2 mmol), benzaldehyde (0.205 ml, 2 mmol), 250 mg of an oxidation catalyst and 4 ml of xylene as solvent were charged into a 100 ml three-neck flask, and were stirred at 150° C. for 67 hours under an oxygen atmosphere. The reaction mixture was filtered through a cotton plug, and then the oxidation catalyst was washed with ethyl acetate. After the filtrate was condensed with a rotary evaporator, the product was separated by silica gel column chromatography. A resulting colorless liquid was weighed and the yield thereof was defined as a reaction yield.
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
0.205 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxidation catalyst
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([CH2:6][OH:7])[CH:3]([CH3:5])[CH3:4].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C(C)=CC=CC=1>[C:9]1([C:8]2[O:7][CH2:6][CH:2]([CH:3]([CH3:5])[CH3:4])[N:1]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
N[C@@H](C(C)C)CO
Name
Quantity
0.205 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
oxidation catalyst
Quantity
250 mg
Type
catalyst
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
were stirred at 150° C. for 67 hours under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a cotton plug
WASH
Type
WASH
Details
the oxidation catalyst was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product was separated by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the yield
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
67 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1OCC(N1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07893004B2

Procedure details

L-Valinol (206 mg, 2 mmol), benzaldehyde (0.205 ml, 2 mmol), 250 mg of an oxidation catalyst and 4 ml of xylene as solvent were charged into a 100 ml three-neck flask, and were stirred at 150° C. for 67 hours under an oxygen atmosphere. The reaction mixture was filtered through a cotton plug, and then the oxidation catalyst was washed with ethyl acetate. After the filtrate was condensed with a rotary evaporator, the product was separated by silica gel column chromatography. A resulting colorless liquid was weighed and the yield thereof was defined as a reaction yield.
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
0.205 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxidation catalyst
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([CH2:6][OH:7])[CH:3]([CH3:5])[CH3:4].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C(C)=CC=CC=1>[C:9]1([C:8]2[O:7][CH2:6][CH:2]([CH:3]([CH3:5])[CH3:4])[N:1]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
N[C@@H](C(C)C)CO
Name
Quantity
0.205 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
oxidation catalyst
Quantity
250 mg
Type
catalyst
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
were stirred at 150° C. for 67 hours under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a cotton plug
WASH
Type
WASH
Details
the oxidation catalyst was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product was separated by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the yield
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
67 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1OCC(N1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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